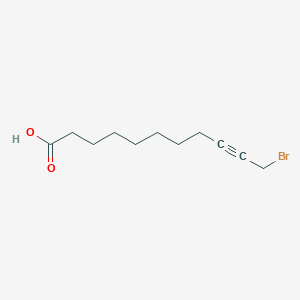

11-Bromoundec-9-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11-Bromoundec-9-ynoic acid (CAS 106031-47-4) is a brominated unsaturated fatty acid derivative with a molecular formula of C₁₁H₁₇BrO₂ and an approximate molecular weight of 262.9 g/mol. It features a triple bond at the 9th carbon and a bromine substituent at the 11th position within an 11-carbon alkyl chain . This compound is primarily utilized in organic synthesis, where the bromine atom serves as a reactive site for nucleophilic substitutions, while the triple bond enables further functionalization via cycloadditions or hydrogenation. Its structural uniqueness lies in the combination of a terminal alkyne and a bromine atom, making it valuable in pharmaceutical intermediates and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundec-9-ynoic acid typically involves the bromination of undecynoic acid. One common method includes the reaction of undecynoic acid with bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundec-9-ynoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The triple bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes, depending on the reaction conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used for oxidation, often in the presence of a co-solvent like acetone.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for reduction, with hydrogen gas as the reducing agent.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.

Oxidation Reactions: Products include epoxides and diols.

Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

11-Bromoundec-9-ynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 11-Bromoundec-9-ynoic acid involves its interaction with various molecular targets. The bromine atom and the triple bond confer unique reactivity, allowing the compound to participate in a range of chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological activity.

Comparison with Similar Compounds

Brominated Ynoic Acids

Compounds with both bromine substituents and a triple bond (ynoic acids) share reactivity patterns but differ in chain length and substituent positions. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 11-Bromoundec-9-ynoic acid | 106031-47-4 | C₁₁H₁₇BrO₂ | ~262.9 | 11-Br, 9-yne, 11-carbon chain |

| 10-Bromodec-9-ynoic acid | 10499-85-1 | C₁₀H₁₅BrO₂ | ~248.0 | 10-Br, 9-yne, shorter chain |

Key Differences :

- Chain Length: The longer 11-carbon chain of this compound may enhance lipophilicity compared to 10-bromodec-9-ynoic acid, affecting solubility and biological membrane permeability .

- Bromine Position: The terminal bromine in this compound could influence steric hindrance in substitution reactions compared to analogs with bromine closer to the carboxylic acid group.

Brominated Non-Ynoic Acids

These compounds lack the triple bond but retain bromine and carboxylic acid functionalities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 9-Bromononanoic acid | 41059-02-3 | C₉H₁₇BrO₂ | 237.13 | 9-Br, saturated chain |

| 11-Bromoundecanoic acid | N/A | C₁₁H₂₁BrO₂ | ~265.2 | 11-Br, saturated chain |

Key Differences :

- Reactivity: The absence of a triple bond in 9-bromononanoic acid limits its utility in click chemistry or alkyne-specific reactions, which are central to this compound’s applications .

- Hazard Profile: 9-Bromononanoic acid is associated with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . While specific data for this compound is unavailable, brominated fatty acids generally require similar safety precautions.

Ynoic Acids with Additional Unsaturation

Compounds combining triple bonds with double bonds or hydroxyl groups exhibit distinct chemical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Octadec-11-en-9-ynoic acid | N/A | C₁₈H₂₈O₂ | ~276.4 | 9-yne, 11-ene, 18-carbon chain |

| 11-Hydroxy-9-tridecenoic acid | HMDB0035881 | C₁₃H₂₂O₃ | ~226.3 | 9-ene, 11-OH, 13-carbon chain |

Key Differences :

- Functional Diversity: Octadec-11-en-9-ynoic acid’s dual unsaturation (ene-yne system) enables conjugation in materials science, whereas this compound’s bromine enhances electrophilicity .

- Biological Activity: Hydroxyl-containing analogs like 11-hydroxy-9-tridecenoic acid may participate in lipid signaling pathways, unlike brominated derivatives .

Properties

IUPAC Name |

11-bromoundec-9-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-5,7,9-10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNWTFTZPCALLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC#CCBr)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552467 |

Source

|

| Record name | 11-Bromoundec-9-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106031-47-4 |

Source

|

| Record name | 11-Bromoundec-9-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.